3-Bromo-N,5-dimethylbenzenesulfonamide
Overview
Description
3-Bromo-N,5-dimethylbenzenesulfonamide is an organic compound belonging to the class of arylsulfonamides. It features a benzene ring structure with a bromine atom attached at the third position (3-bromo) and a sulfonamide group (SO₂NH₂) attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-N,5-dimethylbenzenesulfonamide is typically synthesized through an amidation reaction. The process involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The structure of the compound is confirmed using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale amidation reactions under optimized conditions to ensure high yield and purity. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as sulfonic acids or sulfinamides.
Scientific Research Applications
3-Bromo-N,5-dimethylbenzenesulfonamide has several scientific research applications:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis: The compound serves as a reagent in organic synthesis reactions and as a starting material for the preparation of heterocyclic compounds.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylbenzenesulfonamide: Similar structure but with two methyl groups on the nitrogen atom.
N,N-Dimethyl 3-bromo-5-methylbenzenesulfonamide: Similar structure with N,N-dimethyl substitution.
Uniqueness
3-Bromo-N,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and sulfonamide groups allows for versatile reactivity and applications in various fields.
Properties
IUPAC Name |
3-bromo-N,5-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBMUGSJWMEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674350 | |
Record name | 3-Bromo-N,5-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-91-8 | |
Record name | 3-Bromo-N,5-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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